molecular formula C14H12F3NO2 B11841557 2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one

2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one

Cat. No.: B11841557
M. Wt: 283.24 g/mol
InChI Key: NXNGWAHPWLIZLE-UHFFFAOYSA-N
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Description

2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by the presence of a quinoline core structure, substituted with a methyl group at the 2-position, an oxopropyl group at the 1-position, and a trifluoromethyl group at the 7-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methyl Group: The methyl group can be introduced at the 2-position through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.

    Addition of the Oxopropyl Group: The oxopropyl group can be added via a Claisen condensation reaction between the quinoline derivative and an appropriate ester.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Quinolinone derivatives with additional oxygen functionalities.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Quinoline derivatives with substituted nucleophiles.

Scientific Research Applications

2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinolin-4(1H)-one: Lacks the oxopropyl and trifluoromethyl groups.

    7-Trifluoromethylquinolin-4(1H)-one: Lacks the methyl and oxopropyl groups.

    1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the methyl and trifluoromethyl groups.

Uniqueness

2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of all three substituents (methyl, oxopropyl, and trifluoromethyl) on the quinoline core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

2-methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4-one

InChI

InChI=1S/C14H12F3NO2/c1-8-5-13(20)11-4-3-10(14(15,16)17)6-12(11)18(8)7-9(2)19/h3-6H,7H2,1-2H3

InChI Key

NXNGWAHPWLIZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(N1CC(=O)C)C=C(C=C2)C(F)(F)F

Origin of Product

United States

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